3,4-Diaminobenzenesulfonamide
Overview
Description
3,4-Diaminobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in the pharmaceutical industry, where they are used as antibacterial agents due to their ability to inhibit the enzyme carbonic anhydrase. The papers provided discuss various derivatives of benzenesulfonamides, which share a common sulfonamide group but differ in their substituents, which confer unique properties and biological activities to each compound .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives is a topic of interest in several studies. For instance, the synthesis of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was achieved using the slow evaporation solution growth technique, which resulted in high-quality single crystals . Another study reported the synthesis of novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides, which were screened for antimicrobial activity . Additionally, new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized starting from substituted benzaldehydes . These studies highlight the diverse synthetic routes and the potential for generating a wide array of sulfonamide derivatives with varying biological activities.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for understanding their biological activity. The crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride were determined using X-ray diffraction, and their tautomeric forms were studied using density functional theory . The structural characterization of these compounds is essential for the design of new drugs and for understanding their interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives is influenced by their molecular structure. The studies provided do not explicitly detail specific chemical reactions involving 3,4-Diaminobenzenesulfonamide, but they do discuss the reactivity of similar sulfonamide compounds. For example, the insertion of flexible triazole moieties into benzenesulfonamide compounds was explored to confer additional flexibility and enhance their inhibitory activity against carbonic anhydrase .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are determined by their molecular structure and substituents. Theoretical and experimental investigations, including density functional theory calculations and spectroscopic methods, were used to analyze the properties of these compounds. For instance, the study on 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide provided insights into its vibrational frequencies, NMR chemical shifts, absorption wavelengths, and optimized geometric parameters . These properties are important for predicting the behavior of these compounds in biological systems and for their potential use in various applications.
Scientific Research Applications
Discovery of Potent Agonists
A significant application of 3,4-diaminobenzenesulfonamide derivatives is in the discovery of highly potent agonists for specific receptors. For instance, the study of 4-acylaminobenzenesulfonamides led to the identification of a potent β3 adrenergic receptor agonist, n-hexylurea, L-755,507. This discovery is notable for its high selectivity and potency, making it one of the most potent human β3 agonists known to date (Parmee et al., 1998).
Role in Antimicrobial and Anticancer Research
3,4-diaminobenzenesulfonamide compounds have also been explored for their antimicrobial and anticancer properties. For example, novel quinolines synthesized from 4-(5,5-dimethyl-3-oxo-cyclohex-1-enylamino)benzenesulfonamide showed promising anticancer activity, with certain compounds exhibiting significant cytotoxic activity compared to reference drugs (Ghorab et al., 2008). Furthermore, derivatives of benzenesulfonamide, including sulfanilamide, were found to have substantial bacteriostatic effects, indicating their potential in treating bacterial infections (Bliss & Long, 1937).
Synthesis of Novel Compounds
The chemical structure of 3,4-diaminobenzenesulfonamide makes it a valuable building block for the synthesis of various novel compounds. For instance, it was used in the synthesis of 3,4-diamino-3,4-dideoxy-l-chiro-inositol, highlighting its utility in creating complex molecular structures (Paul et al., 2001).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation or serious eye irritation . The precautionary statements associated with it are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
3,4-diaminobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,7-8H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULXUUQWVHVHSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371026 | |
Record name | 3,4-diaminobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diaminobenzenesulfonamide | |
CAS RN |
2360-20-5 | |
Record name | 3,4-Diaminobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2360-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-diaminobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-diaminobenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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